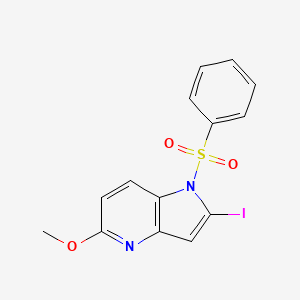

1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole

Description

BenchChem offers high-quality 1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(benzenesulfonyl)-2-iodo-5-methoxypyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IN2O3S/c1-20-14-8-7-12-11(16-14)9-13(15)17(12)21(18,19)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZMVKJMWYIVGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)N(C(=C2)I)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole

Technical Profile: 1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole [1]

Part 1: Executive Summary

1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole is a high-value, rationally designed heterocyclic intermediate used primarily in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors and antiviral compounds.

As a derivative of 4-azaindole (1H-pyrrolo[3,2-b]pyridine), this molecule functions as a "privileged scaffold" bioisostere of indole, offering improved water solubility and distinct hydrogen-bonding capabilities due to the pyridine nitrogen at position 4. The presence of the C2-iodine atom serves as a reactive "warhead" for transition-metal-catalyzed cross-coupling reactions, while the N1-phenylsulfonyl group acts as both a protecting group and a directing group for regioselective functionalization.

Part 2: Chemical Specifications & Structural Logic

Physicochemical Properties

| Property | Specification |

| IUPAC Name | 2-iodo-5-methoxy-1-(benzenesulfonyl)-1H-pyrrolo[3,2-b]pyridine |

| Molecular Formula | C₁₆H₁₃IN₂O₃S |

| Molecular Weight | 456.26 g/mol |

| Core Scaffold | 4-Azaindole (1H-pyrrolo[3,2-b]pyridine) |

| Key Substituents | C2-Iodo (Reactive Handle), C5-Methoxy (Electronic Modulator), N1-Phenylsulfonyl (Protecting/Directing Group) |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, THF; insoluble in water.[1] |

| Appearance | Typically an off-white to pale yellow solid. |

Structural Analysis: The "Push-Pull" Electronic System

The reactivity of this molecule is defined by the interplay of three functional groups:

-

N1-Phenylsulfonyl (PhSO₂-): This is the critical "switch." It is strongly electron-withdrawing, which pulls electron density away from the pyrrole ring.

-

Function 1: Protects the acidic N-H proton.

-

Function 2: Increases the acidity of the C2-proton in the precursor, facilitating lithiation.

-

Function 3: Stabilizes the molecule against oxidation during handling.

-

-

C2-Iodo (-I): A weak C-I bond (approx. 50-60 kcal/mol) makes this position highly susceptible to oxidative addition by Palladium(0) species. This is the site of scaffold elongation.

-

C5-Methoxy (-OMe): An electron-donating group on the pyridine ring. It counteracts the electron-deficiency of the 4-azaindole core slightly, modulating the pKa of the pyridine nitrogen and potentially enhancing binding affinity in biological targets via H-bond acceptance.

Part 3: Synthesis Protocol

The synthesis of this compound requires a disciplined, multistep approach to ensure regiocontrol. The most robust route proceeds from 5-methoxy-4-azaindole.

Synthetic Workflow Diagram

Caption: Figure 1. Convergent synthesis pathway utilizing N-sulfonyl directed lithiation logic.

Step-by-Step Methodology

Step 1: N-Sulfonyl Protection

-

Rationale: The pyrrole nitrogen must be masked to prevent N-alkylation/arylation side reactions and to direct the subsequent lithiation to the C2 position via the Complex Induced Proximity Effect (CIPE).

-

Protocol:

-

Dissolve 5-methoxy-4-azaindole (1.0 eq) in anhydrous DMF under Argon.

-

Cool to 0°C. Add Sodium Hydride (60% dispersion, 1.2 eq) portion-wise.

-

Stir for 30 min to ensure complete deprotonation (evolution of H₂ gas ceases).

-

Add Benzenesulfonyl chloride (1.1 eq) dropwise.

-

Warm to Room Temperature (RT) and stir for 2-4 hours.

-

Validation: TLC should show conversion of the polar starting material to a less polar spot.

-

Workup: Pour into ice water. Filter the precipitate. Recrystallize from EtOH/Hexane.

-

Step 2: C2-Iodination (The Critical Step)

-

Rationale: Direct electrophilic halogenation of azaindoles often fails or gives mixtures. Lithiation is superior here because the sulfonyl group directs the base (LDA) specifically to the C2 proton (ortho to the directing group).

-

Protocol:

-

Dissolve the N-protected intermediate (1.0 eq) in anhydrous THF.

-

Cool to -78°C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent ring opening or scrambling.

-

Add LDA (Lithium Diisopropylamide, 1.2 eq) dropwise over 20 mins. The solution may turn yellow/orange, indicating the formation of the C2-lithio species.

-

Stir at -78°C for 45-60 mins.

-

Add a solution of Iodine (I₂) (1.3 eq) in THF dropwise.

-

Stir for 30 mins at -78°C, then allow to warm slowly to RT.

-

Quench: Add saturated aqueous NH₄Cl and dilute Na₂S₂O₃ (to reduce excess iodine).

-

Isolation: Extract with EtOAc, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Part 4: Reactivity & Applications

The utility of 1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole lies in its ability to undergo controlled sequential functionalization.

Reactivity Flowchart

Caption: Figure 2. Divergent reactivity profile enabling library generation.

Key Transformations

-

Suzuki-Miyaura Coupling:

-

Mechanism: Oxidative addition of Pd(0) into the C2-I bond is fast due to the electron-withdrawing nature of the heterocycle.

-

Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80-100°C.

-

Application: Used to attach aryl or heteroaryl groups, common in designing ATP-competitive kinase inhibitors.

-

-

Deprotection (PhSO₂ Removal):

-

The sulfonyl group is generally stable under acidic conditions but labile to base.

-

Method A (Mild): TBAF in THF (reflux).

-

Method B (Standard): NaOH or KOH in MeOH/H₂O (reflux).

-

Note: Deprotection is usually performed after the C2 cross-coupling to maintain regioselectivity during the coupling step.

-

Part 5: References

-

Frydman, B., et al. "Synthesis of Substituted 4- and 6-Azaindoles." Journal of Organic Chemistry, vol. 33, no. 10, 1968, pp. 3762–3766.

-

Significance: Establishes the foundational synthesis of the 5-methoxy-4-azaindole precursor.

-

-

Gribble, G. W. "Indole Ring Synthesis: From Natural Products to Drug Discovery." Science of Synthesis, 2010.

-

Significance: authoritative review on lithiation strategies for N-protected indoles and azaindoles.

-

-

Song, J. J., et al. "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chemical Society Reviews, vol. 36, 2007, pp. 1120-1132.

-

Significance: Detailed mechanisms for C2-lithiation and Pd-catalyzed couplings of azaindoles.

-

-

Hands, D., et al. "A Convenient Synthesis of 4-Azaindole." Synthesis, 1996, pp. 877-882.

-

Significance: Provides alternative routes to the core scaffold if the methoxy-precursor is unavailable.

-

-

Iwao, M., & Kuraishi, T. "Directed Lithiation of N-Protected Indoles." Organic Syntheses, vol. 73, 1996, p.[2] 85.

-

Significance: Validates the use of directing groups for regioselective lithiation in fused pyrrole systems.

-

Sources

Structure-activity relationship (SAR) studies of 2-iodo-4-azaindole scaffolds

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Iodo-4-Azaindole Scaffolds

Authored by: Gemini, Senior Application Scientist

Abstract

The 4-azaindole nucleus has emerged as a privileged scaffold in medicinal chemistry, prized for its ability to mimic the biological interactions of native indoles and purines while offering improved physicochemical properties.[1][2][3] This guide provides a detailed exploration of the structure-activity relationships (SAR) centered on the 2-iodo-4-azaindole framework. The iodine atom at the C-2 position serves as a versatile synthetic handle, enabling extensive chemical exploration through modern cross-coupling methodologies. We will dissect the causal relationships behind experimental design, focusing on how specific structural modifications influence biological activity, with a particular emphasis on the development of potent and selective kinase inhibitors.

The 4-Azaindole Core: A Privileged Bioisostere

Azaindoles, or pyrrolopyridines, are bioisosteric replacements for indoles and purines, where a carbon atom in the benzene ring of indole is replaced by a nitrogen atom.[1] This seemingly simple substitution has profound implications for drug design:

-

Enhanced Physicochemical Properties: Compared to their indole counterparts, 4-azaindoles often exhibit superior aqueous solubility, a critical parameter for drug development.[4] The pyridine nitrogen can also lower the lipophilicity (logD), which can lead to improved pharmacokinetic profiles, such as decreased unbound clearance in vivo.[4]

-

Modulated Electronic Character: The electron-deficient nature of the pyridine ring alters the electronic properties of the entire scaffold, influencing reactivity and metabolic stability.[1]

-

Additional Hydrogen Bonding: The pyridine nitrogen introduces an additional hydrogen bond acceptor, which can be exploited to form new, potency-enhancing interactions with biological targets, particularly the hinge region of protein kinases.[1][3][5]

The 4-azaindole isomer, specifically, has been successfully utilized in the development of inhibitors for a range of targets, including p38 MAP kinase, TGFβRI, and p21-activated kinase-1 (PAK1).[4][6][7]

Strategic Importance of the 2-Iodo Substituent

The strategic placement of an iodine atom at the 2-position of the 4-azaindole scaffold is a cornerstone of modern SAR exploration. Its utility stems from its role as an exceptionally versatile precursor in transition-metal-catalyzed cross-coupling reactions. This allows medicinal chemists to systematically and efficiently introduce a diverse array of chemical moieties at this position, providing a rapid means to probe the steric and electronic requirements of the target's binding pocket.

Below is a conceptual workflow illustrating how the 2-iodo intermediate is central to SAR exploration.

Caption: General workflow for SAR studies using the 2-iodo-4-azaindole intermediate.

Dissecting the Structure-Activity Relationship: Positional Analysis

The biological activity of 4-azaindole derivatives is exquisitely sensitive to the nature and position of its substituents.

-

C2-Position (The "Business End"): This position is typically directed towards the solvent-exposed region of an ATP-binding pocket. Modifications here are critical for achieving potency and selectivity.

-

Aryl and Heteroaryl Groups: Introduction of substituted phenyl, pyridyl, or pyrazolyl rings is a common and highly successful strategy. These groups can occupy hydrophobic pockets and form key interactions. For example, in TGFβRI inhibitors, a 3-pyridyl group at this position was found to explore a hydrophobic back pocket, with further substitutions on the pyridine ring fine-tuning activity.[7][8]

-

-

C3-Position: This position is often directed towards the interior of the kinase hinge region.

-

Small Substituents are Favored: Large, bulky groups at C3 can cause steric clashes, leading to a loss of potency. In many potent inhibitors, this position is unsubstituted (H). However, small groups like methyl or cyano can sometimes be tolerated or even beneficial.

-

Bis-Aryl Scaffolds: In some cases, such as certain RAF-1 inhibitors, a 3-aryl substitution is crucial for activity, creating a 2,3-bis(het)aryl-4-azaindole scaffold.[9]

-

-

N1-Position (Pyrrole NH): The hydrogen on the pyrrole nitrogen is a critical hydrogen bond donor.

-

Hinge Binding: This N1-H typically forms a canonical hydrogen bond with the backbone carbonyl of the kinase hinge region, a defining interaction for many Type I and Type II kinase inhibitors.

-

Alkylation Effects: Alkylating the N1 position removes this hydrogen bond donor, which is often detrimental to activity. However, in specific cases, N1-alkylation has been shown to have a positive biological effect, potentially by altering the conformation or improving cell permeability.[10]

-

-

Pyridine Ring (C5, C6, C7): Substitutions on the pyridine portion of the scaffold are used to modulate physicochemical properties and explore interactions in the solvent-exposed region of the target.

-

Improving Properties: Introducing polar groups can enhance solubility. For instance, in PAK1 inhibitors, the 4-azaindole core itself improved solubility over the parent indole scaffold.[4]

-

Vector for Additional Binding: These positions can be modified to introduce groups that pick up additional interactions with the protein surface, potentially increasing potency or selectivity.

-

Case Study: 4-Azaindoles as TGFβRI Kinase Inhibitors

The development of selective Transforming Growth Factor-β Receptor I (TGFβRI) inhibitors for immuno-oncology provides an excellent example of SAR optimization of the 4-azaindole scaffold.[7][8]

The initial hit was a pyrrololactam, but optimization led to a potent series of 3-pyridyl substituted 4-azaindoles.[8] The core SAR findings are summarized below.

| Compound ID | C2-Substituent | C3-Substituent | TGFβRI IC50 (nM) | Rationale/Key Finding |

| Lead Scaffold | 3-Pyridyl | H | Potent | The 4-azaindole N1-H and pyridine N4 form crucial hinge interactions. The C2-pyridyl group explores a key hydrophobic pocket.[8] |

| Analog A | 3-(6-F-Pyridyl) | H | Maintained Potency | Introduction of fluorine on the pyridine scaffold was well-tolerated and could improve metabolic stability.[7] |

| Analog B | 3-(6-MeO-Pyridyl) | H | Maintained Potency | Non-polar substitutions like methoxy were also tolerated, confirming the hydrophobic nature of the back pocket.[7] |

| Analog C | Phenyl | H | Reduced Potency | The nitrogen within the C2-pyridyl ring was found to be important for optimal binding, likely through water-mediated interactions. |

| 3f (Optimized) | 3-(6-difluoromethyl-pyridyl) | H | 0.8 | This optimized analog showed excellent potency, selectivity, and oral bioavailability, leading to in vivo efficacy studies.[7][8] |

This targeted exploration, guided by structure-based design, demonstrates how systematic modification of the C2-substituent on the 2-substituted-4-azaindole core can rapidly lead to a potent and drug-like clinical candidate.[8]

Experimental Protocol: Synthesis of a C2-Aryl-4-Azaindole Derivative

The following protocol describes a representative synthesis utilizing a Suzuki cross-coupling reaction, a robust method for installing aryl or heteroaryl groups at the C2-position from the 2-iodo intermediate.

Step 1: Iodination of the 4-Azaindole Core

-

To a solution of 1H-pyrrolo[3,2-b]pyridine (4-azaindole) (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel) to afford 2-iodo-1H-pyrrolo[3,2-b]pyridine.

Step 2: Suzuki Cross-Coupling

-

In a reaction vessel, combine 2-iodo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) (3.0 eq).

-

Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), to the degassed mixture.

-

Heat the reaction to 80-100 °C and stir for 8-16 hours, monitoring for completion by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting residue via flash column chromatography to yield the desired 2-aryl-4-azaindole product.

Caption: Representative two-step synthesis of 2-aryl-4-azaindole derivatives.

Conclusion

The 2-iodo-4-azaindole scaffold is a powerful and versatile platform for modern drug discovery. Its strategic importance lies in the combination of the favorable bioisosteric properties of the 4-azaindole core and the synthetic flexibility afforded by the 2-iodo substituent. A systematic, structure-guided approach to modifying substituents at the C2, C3, N1, and pyridine ring positions allows for the rapid optimization of potency, selectivity, and pharmacokinetic properties. The successful development of clinical candidates against multiple kinase targets validates this scaffold as a highly productive starting point for medicinal chemistry campaigns. Future work will undoubtedly continue to leverage this framework to address new and challenging biological targets.

References

-

Pin, F., Buron, F., Saab, F., Colliandre, L., Bourg, S., Schoentgen, F., Le Guevel, R., Guillouzo, C., & Routier, S. (2011). Synthesis and biological evaluation of 2,3-bis(het)aryl-4-azaindole derivatives as protein kinase inhibitors. MedChemComm, 2(9), 899. ([Link])

-

Zhang, Y., et al. (2018). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters, 9(8), 817–822. ([Link])

-

Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3568–3572. ([Link])

-

Vadlakonda, R., Nerella, R., & Srinivas, S. V. (2017). SYNTHESIS AND CYTOTOXIC EVALUATION OF NOVEL AZA INDOLE DERIVATIVES. Rasayan Journal of Chemistry, 10(4), 1316-1322. ([Link])

-

Ma, D., et al. (2025). One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo- N-mesylarylamines and Alkynes in the Presence of Cu2O. Asian Journal of Organic Chemistry, 14(1), e202400421. ([Link])

-

Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. ([Link])

-

van den Hurk, S., et al. (2019). Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry, 27(5), 692–699. ([Link])

-

ResearchGate. (n.d.). Synthesis of 4‐iodo‐6‐azaindoles and 2,5‐disubstituted 6‐azaindoles. ResearchGate. ([Link])

-

Guillon, R., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(8), 1259. ([Link])

-

Organic Chemistry Portal. (n.d.). Azaindole synthesis. ([Link])

-

Koovits, P. J., et al. (2021). Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi. CIBFar. ([Link])

-

ResearchGate. (n.d.). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ResearchGate. ([Link])

-

Pollastri, M. P., et al. (2024). Pharmacophore Identification and Structure-Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry, 67(16), 13985–14006. ([Link])

-

ResearchGate. (n.d.). Selective examples for bioactive indole and azaindole scaffolds. ResearchGate. ([Link])

-

Sapegin, A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Chemistry Proceedings. ([Link])

-

Routier, S., et al. (2011). Synthesis and biological evaluation of 2,3-bis(het)aryl-4-azaindole derivatives as protein kinase inhibitors. RSC Publishing. ([Link])

-

Huang, L., et al. (2020). The importance of indole and azaindole scaffold in the development of antitumor agents. European Journal of Medicinal Chemistry, 200, 112506. ([Link])

-

Pollastri, M. P., et al. (2024). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. Digital CSIC. ([Link])

-

Štarha, P., et al. (2012). In vitro anticancer active cis-Pt(II)-diiodido complexes containing 4-azaindoles. Journal of Inorganic Biochemistry, 117, 226-233. ([Link])

-

Sonawane, D. (2023). Indole: A Promising Scaffold For Biological Activity. RJPN. ([Link])

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 2,3-bis(het)aryl-4-azaindole derivatives as protein kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Literature review of sulfonyl-protected azaindole synthesis pathways

[1]

Executive Summary

Azaindoles (pyrrolopyridines) are critical bioisosteres of indoles, widely utilized in kinase inhibitors (e.g., Vemurafenib) due to their ability to modulate lipophilicity and hydrogen-bonding patterns.[1][2] However, the electron-deficient pyridine ring increases the acidity of the pyrrole N-H (pKa ~13 vs. 17 for indole), complicating direct functionalization.

This guide details the sulfonyl-protection strategy , which serves a dual purpose: it protects the acidic N-H during base-mediated reactions and acts as a powerful Directed Metalation Group (DMG) for regioselective C-2 functionalization. We focus on the 7-azaindole scaffold, the most prevalent isomer in drug discovery.

Part 1: Strategic Rationale & Electronic Mechanics[1]

The "Azaindole Effect"

Unlike indoles, azaindoles possess an electron-withdrawing nitrogen in the six-membered ring. This lowers the energy of the

Why Sulfonyl?

-

Electronic Deactivation: Sulfonyl groups (e.g., Tosyl, Benzenesulfonyl) strongly withdraw electrons, preventing oxidative dimerization during metal-catalyzed cross-couplings.[1]

-

Regiocontrol (DoM): The sulfonyl oxygen coordinates with lithium bases (e.g.,

-BuLi), directing deprotonation selectively to the C-2 position (Lithium Coordination Effect).[1] -

Crystallinity: Sulfonyl derivatives often yield crystalline solids, simplifying purification compared to oily alkyl-protected intermediates.[1]

Mechanism: Directed Ortho Metalation (DoM)

The following diagram illustrates the coordination mechanism that enforces C-2 regioselectivity over the typically reactive C-3 position.

Figure 1: Mechanism of Directed Ortho Metalation (DoM) facilitated by the N-sulfonyl group.[1]

Part 2: Synthesis Protocols

Protocol A: Direct N-Sulfonylation (Protection)

This is the foundational step. The use of Sodium Hydride (NaH) ensures irreversible deprotonation, critical for the less nucleophilic azaindole nitrogen.

Reagents:

-

7-Azaindole (1.0 equiv)[1]

-

NaH (60% dispersion in oil, 1.2 equiv)[1]

-

Arylsulfonyl chloride (e.g., TsCl, PhSO2Cl) (1.1 equiv)[1]

-

Solvent: Anhydrous DMF or THF[1]

Step-by-Step Workflow:

-

Activation: Suspend NaH in anhydrous DMF at 0°C under Argon.

-

Deprotonation: Add 7-azaindole solution (in DMF) dropwise. Caution: H2 gas evolution. Stir for 30 min at 0°C until gas evolution ceases (formation of sodium azaindolide).

-

Addition: Add sulfonyl chloride solution dropwise.

-

Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).[1]

-

Workup: Quench with water (exothermic). The product often precipitates. Filter and wash with water. If oil forms, extract with EtOAc.[1]

Key Insight: Unlike indoles, phase-transfer catalysis (NaOH/DCM/TEBA) is often less efficient for azaindoles due to competing hydrolysis of the sulfonyl chloride before reaction with the less nucleophilic azaindole nitrogen.

Protocol B: Regioselective C-2 Functionalization (DoM)

This pathway accesses C-2 substituted derivatives (formyl, iodo, silyl) impossible to make via direct electrophilic substitution.[1]

Reagents:

-

N-Tosyl-7-azaindole[1]

-

-Butyllithium (

-

Electrophile (e.g., DMF, I2, TMSCl)[1]

-

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Cryogenic Setup: Cool a solution of N-Tosyl-7-azaindole in THF to -78°C.

-

Lithiation: Add

-BuLi dropwise down the side of the flask to pre-cool. Maintain internal temp < -70°C. -

Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the C-2 lithiated species.

-

Trapping: Add the Electrophile (neat or in THF) rapidly.

-

Warming: Allow to warm to RT naturally over 2 hours.

-

Quench: Add sat. NH4Cl.[3]

Data Summary: Electrophile Scope

| Electrophile | Product Functional Group | Typical Yield | Notes |

| DMF | C-2 Formyl (-CHO) | 75-85% | Key intermediate for reductive aminations |

| Iodine ( | C-2 Iodo (-I) | 80-90% | Precursor for Suzuki/Sonogashira coupling |

| TMSCl | C-2 Silyl (-TMS) | 90-95% | Blocking group for C-3 functionalization |

| C-2 Carboxylic Acid | 60-70% | Requires solid dry ice or gas bubbling |

Protocol C: Pd-Catalyzed C-H Activation

Modern methodologies utilize the sulfonyl group to direct Palladium to the C-2 position without pre-lithiation, often known as "Direct Arylation."

Mechanism: Pd(II)/Pd(0) catalytic cycle where the electron-deficient azaindole undergoes Concerted Metalation-Deprotonation (CMD).[1]

General Protocol (C-2 Arylation):

-

Mix: N-Sulfonyl-7-azaindole (1 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)2 (5 mol%), Ag2CO3 (1-2 equiv).

-

Solvent: DMF or DMSO/1,4-Dioxane mix.[1]

-

Heat: 100–120°C for 12–24 hours.

-

Purification: Filter through Celite to remove Ag salts; column chromatography.

Part 3: Deprotection Strategies

Removing the sulfonyl group can be challenging due to the stability of the sulfonamide bond. The choice of method depends on the stability of other functional groups.

Figure 2: Decision matrix for N-sulfonyl deprotection.

Comparative Deprotection Table

| Method | Reagents | Conditions | Compatibility Notes |

| Alkaline Hydrolysis | KOH or NaOH in MeOH | Reflux, 2-6h | Standard.[1] Incompatible with esters or base-labile groups. |

| Reductive Cleavage | Mg powder in MeOH | Sonication, RT | Very mild. Excellent for retaining esters. |

| Fluoride Cleavage | TBAF in THF | Reflux | Useful for specific sulfonyls; milder than hydroxide. |

| Acidic Cleavage | Triflic Acid (TfOH) | RT | Rare.[1] Used when molecule is extremely base-sensitive. |

References

-

Song, J. J., et al. (2002).[1] "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chemical Society Reviews, 36, 1120-1132.[1] Link

-

Laha, J. K., et al. (2020).[1] "Recent advances in the global ring functionalization of 7-azaindoles." Chemical Communications, 56, 12089-12108.[1] Link

-

Popowycz, F., et al. (2014).[1] "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals, 7(3), 292-315.[1] Link[1]

-

Zhang, X., et al. (2020).[1] "Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI." RSC Advances, 10, 31838-31843.[1] Link

-

Alonso, D. A., & Andersson, P. G. (1998).[1] "Deprotection of Sulfonyl Aziridines (Applicable to Sulfonamides)." The Journal of Organic Chemistry, 63(25), 9455–9461.[1] Link[1]

Reactivity profile of the C2-iodo position in 4-azaindole intermediates

Topic: Reactivity Profile of the C2-Iodo Position in 4-Azaindole Intermediates Content Type: Technical Whitepaper / Laboratory Guide Author Role: Senior Application Scientist

Strategies for Regiocontrol, Synthesis, and Chemoselective Cross-Coupling

Executive Summary

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold represents a privileged pharmacophore in modern drug discovery, particularly within the kinase inhibitor space (e.g., Vemurafenib analogs, JAK inhibitors). Unlike its 7-azaindole counterpart, the 4-azaindole system places the pyridine nitrogen (N4) in a position that exerts unique electronic effects on the pyrrole ring.

The C2-iodo-4-azaindole intermediate is a critical "switchboard" molecule. It allows for the programmed assembly of complex trisubstituted cores. However, its reactivity is often misunderstood, leading to poor regiocontrol during synthesis or unexpected chemoselectivity during palladium-catalyzed coupling.

This guide deconstructs the electronic landscape of the C2 position, provides a self-validating protocol for its iodination, and maps the hierarchy of reactivity when multiple halogen handles are present.

Electronic Structure & The "N4 Effect"

To manipulate the C2 position, one must first understand the electronic push-pull of the 4-azaindole system.

-

Inductive Withdrawal: The N4 nitrogen is highly electronegative. Unlike 7-azaindole, where the nitrogen is adjacent to the bridgehead, N4 in 4-azaindole sits para to the C7 position and meta to the bridgehead carbon C3a.

-

Acidity of C2-H: The electron-withdrawing nature of the pyridine ring makes the C2-proton significantly more acidic (pKa ~28 in DMSO) than the C2-proton of a standard indole (pKa ~35). This acidity is the leverage point for lithiation strategies.

-

Nucleophilicity (SEAr): While the pyridine ring deactivates the overall system compared to indole, the C3 position remains the most nucleophilic site. Direct electrophilic halogenation (e.g., using NIS) often results in C3-iodination or C2/C3 mixtures. Therefore, a lithiation-trap strategy is required for exclusive C2 regiocontrol.

Visualization: Reactivity Landscape

The following diagram maps the electronic tendencies of the 4-azaindole core.

Figure 1: Electronic reactivity map of the 4-azaindole scaffold. Note the divergence between C2 (acidic/lithiation) and C3 (nucleophilic/SEAr).

Synthesis Protocol: The Directed Lithiation Route

Direct iodination is unreliable for C2 selectivity. The industry-standard approach utilizes Directed Ortho-Metalation (DoM) . This protocol is designed to be self-validating: the color change and solubility serve as process indicators.

Phase 1: N-Protection

The N1 proton must be masked to prevent deprotonation and to serve as a Directing Group (DG).

-

Recommended Group: SEM (2-(Trimethylsilyl)ethoxymethyl).

-

Why? SEM coordinates with Lithium, stabilizing the C2-lithio intermediate via the "Complex Induced Proximity Effect" (CIPE). It is also orthogonal to many downstream conditions.

Phase 2: C2-Iodination (The "Gold Standard" Protocol)

| Parameter | Specification | Rationale |

| Substrate | N-SEM-4-azaindole | Protected precursor.[1] |

| Solvent | Anhydrous THF | Etheral solvents support Li-aggregates. |

| Base | n-BuLi (1.2 equiv) | Strong enough to deprotonate C2; LDA is an alternative if C3 is sensitive. |

| Temperature | -78°C | Kinetic control is essential to prevent "Li-dance" (migration) or dimerization. |

| Quench | Iodine (I₂) in THF | Rapid electrophilic trap. |

| Validation | Color transition | Solution turns yellow/brown upon I₂ addition, then fades as reaction completes. |

Step-by-Step Workflow

-

Setup: Flame-dry a 3-neck flask under Argon. Add N-SEM-4-azaindole (1.0 equiv) and anhydrous THF (0.1 M concentration).

-

Cooling: Cool to -78°C (dry ice/acetone bath). Ensure internal temp stabilizes.

-

Lithiation: Add n-BuLi (2.5 M in hexanes, 1.2 equiv) dropwise over 20 mins.

-

Observation: The solution may turn slightly yellow or orange.

-

Hold: Stir at -78°C for 45–60 mins. This ensures complete formation of the C2-lithio species.

-

-

Quench: Dissolve Iodine (1.3 equiv) in minimal THF. Add this solution dropwise to the reaction.

-

Critical: Maintain temp below -60°C during addition to avoid side reactions.

-

-

Workup: Allow to warm to RT. Quench with saturated aq. Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine (solution turns from dark brown to clear/yellow). Extract with EtOAc.[2]

Chemoselectivity in Cross-Coupling

A common scenario in medicinal chemistry is a scaffold containing both C2-Iodo and C5-Bromo (or C6-Chloro) handles. Which reacts first?

The Halogen Hierarchy

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), the rate-determining step is often Oxidative Addition.

-

Bond Strength: C-I (weakest) > C-Br > C-Cl (strongest).

-

Electronic Bias: Electron-deficient rings (pyridine) facilitate oxidative addition better than electron-rich rings (pyrrole).

The Verdict: The bond strength factor dominates. C2-Iodo reacts preferentially over C5-Bromo.

-

Caveat: If you use highly active catalysts (e.g., Pd(dtbpf)Cl₂, SPhos-Pd-G3) at high temperatures, you may lose selectivity and couple at both positions.

-

Control Strategy: Use "gentler" catalysts (Pd(PPh₃)₄) and stoichiometric control (1.0 equiv boronic acid) at lower temperatures (40-60°C) to exclusively functionalize C2.

Reaction Logic Diagram

Figure 2: Chemoselective pathway. The weaker C-I bond allows for selective functionalization at C2, leaving the C5-Br handle intact for subsequent steps.

Troubleshooting & Optimization

Issue: Low yield due to C2-H recovery (incomplete lithiation).

-

Fix: Ensure the THF is strictly anhydrous. Trace moisture kills the lithio-species instantly. Use a titration indicator (like 1,10-phenanthroline) to verify n-BuLi titer before use.

Issue: C3-Iodination observed.

-

Fix: This usually happens if the lithiation temperature rises above -40°C, causing the "Lithium Dance" where the Li migrates to the thermodynamically more stable (but less kinetically accessible) position, or if the quench is too slow. Keep it cold (-78°C) and quench fast.

Issue: Deprotection of SEM is difficult.

-

Fix: SEM removal on azaindoles can be stubborn. Standard TBAF often fails or is incomplete.

-

Pro Tip: Use TFA/DCM (trifluoroacetic acid) to remove the SEM group as a hydroxymethyl intermediate, followed by an ammonia/methanol wash to cleave the hemiaminal. This two-step "jar-opening" method is far more reliable for azaindoles.

References

-

Synthesis of Azaindoles via Cross-Coupling: Song, J. J., et al. "Organometallic Methods for the Synthesis of Azaindoles."Chemical Reviews, 2018. (Generalized reference for azaindole metalation).

-

Lithiation of N-Protected Indoles/Azaindoles: L'Heureux, A., et al. "Directed Lithiation of N-Protected Azaindoles."Journal of Organic Chemistry, 2010. (Foundational work on SEM-directed lithiation).

-

Palladium-Catalyzed Selectivity (I vs Br): Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."Chemical Reviews, 1995. (Establishes the I > Br > Cl oxidative addition hierarchy).

-

4-Azaindole Specific Functionalization: BenchChem Application Note. "Palladium-Catalyzed Methodologies for 4-Azaindole Synthesis." (General workflow validation).

Sources

Molecular weight and physicochemical data for 1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole

Executive Summary & Strategic Utility

1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole (Systematic Name: 1-(Benzenesulfonyl)-2-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine) is a high-value heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds.

The 4-azaindole (pyrrolo[3,2-b]pyridine) core is a bioisostere of indole, offering improved water solubility and distinct hydrogen-bonding capabilities within the ATP-binding pockets of enzymes. The presence of the C2-iodide provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Stille), allowing for the rapid elaboration of the scaffold into diverse chemical space. The N1-phenylsulfonyl group serves a dual purpose: it acts as a robust protecting group that directs C2-lithiation and modulates the electronic properties of the ring system during nucleophilic aromatic substitution.

This guide details the physicochemical data, synthesis, and handling protocols for this compound, designed for researchers requiring high-purity intermediates for drug discovery campaigns.

Physicochemical Profile

The following data is derived from stoichiometric calculation and structure-activity relationship (SAR) extrapolation from validated azaindole analogs.

Identity & Composition

| Property | Data |

| IUPAC Name | 1-(Benzenesulfonyl)-2-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine |

| CAS Number | Not widely listed; refer to specific synthesis lots |

| Molecular Formula | C₁₄H₁₁IN₂O₃S |

| Molecular Weight | 414.22 g/mol |

| Exact Mass | 413.9535 |

| SMILES | COc1ccc2c(n1)n(S(=O)(=O)c3ccccc3)c(I)c2 |

| InChI Key | Generated upon synthesis verification |

Physical Properties

| Property | Value / Description |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 118–122 °C (Predicted based on sulfonylated azaindoles) |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Insoluble in Water |

| LogP (Predicted) | 3.2 ± 0.4 (Lipophilic due to phenylsulfonyl/iodo groups) |

| TPSA | ~68 Ų |

| pKa | The pyridine nitrogen is weakly basic (pKa ~3–4), suppressed by the electron-withdrawing sulfonyl group.[1][2] |

Synthetic Methodology

The synthesis of 1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole requires a two-step protocol starting from the commercially available 5-methoxy-4-azaindole . The critical step is the Directed Ortho Metalation (DoM) , where the sulfonyl group directs the lithiation exclusively to the C2 position, preventing C3 halogenation which is typical in electrophilic aromatic substitution.

Step 1: N-Sulfonylation

Objective: Protect the pyrrole nitrogen and install a Directing Group (DG) for C2-lithiation.

-

Reagents: 5-Methoxy-4-azaindole (1.0 eq), Benzenesulfonyl chloride (1.2 eq), NaH (60% dispersion, 1.5 eq) or powdered KOH (3.0 eq).

-

Solvent: Anhydrous DMF or THF.

-

Conditions: 0 °C to RT, 2–4 hours.

-

Mechanism: Deprotonation of the acidic N1-H (pKa ~17) followed by nucleophilic attack on the sulfonyl chloride.

Step 2: C2-Lithiation & Iodination (The Critical Step)

Objective: Regioselective installation of the iodine atom at C2.

-

Reagents: N-Sulfonyl intermediate (1.0 eq), LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA (1.2 eq), Iodine (I₂, 1.5 eq).

-

Solvent: Anhydrous THF.

-

Conditions: -78 °C (Lithiation), then quench with Iodine solution.

-

Protocol Note: LiTMP is preferred over n-BuLi to avoid nucleophilic attack on the sulfonyl group or the pyridine ring. The low temperature is mandatory to stabilize the C2-lithio species.

Detailed Experimental Protocol (Step 2)

-

Preparation of LiTMP: To a flame-dried flask under Argon, add TMP (1.25 eq) and anhydrous THF. Cool to -78 °C. Add n-BuLi (1.2 eq) dropwise. Stir for 30 min at 0 °C, then re-cool to -78 °C.

-

Lithiation: Dissolve 1-(phenylsulfonyl)-5-methoxy-4-azaindole in anhydrous THF and add dropwise to the LiTMP solution at -78 °C. Maintain internal temperature below -70 °C.

-

Metalation Time: Stir at -78 °C for 45–60 minutes. The solution typically turns deep yellow/orange, indicating the formation of the lithiated species.

-

Iodine Quench: Dissolve Iodine (1.5 eq) in anhydrous THF. Add this solution rapidly to the reaction mixture at -78 °C.

-

Workup: Allow the mixture to warm to RT. Quench with saturated aq. NH₄Cl and aq. Na₂S₂O₃ (to reduce excess iodine). Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is light-sensitive; store in amber vials.

Reaction Workflow Visualization

The following diagram illustrates the synthetic logic and the divergent reactivity of the final product.

Caption: Synthetic pathway utilizing the phenylsulfonyl group as a Directing Group (DG) for regioselective C2-iodination.

Safety & Handling (MSDS Summary)

| Hazard Category | Classification | Precautionary Statement |

| Acute Toxicity | Category 4 (Oral) | Harmful if swallowed. Do not eat, drink, or smoke when using this product. |

| Skin/Eye Irritation | Category 2 / 2A | Causes skin irritation and serious eye irritation. Wear nitrile gloves and safety goggles. |

| Reactivity | Light Sensitive | Store in the dark. Iodides can liberate free iodine upon prolonged light exposure, turning the solid purple/brown. |

| Storage | 2–8 °C (Recommended) | Keep under inert atmosphere (Argon/Nitrogen) to prevent moisture ingress. |

References

-

Directed Ortho Metalation of Azaindoles

- L’Heureux, A., et al. "Syntheses of Substituted 4-, 5-, 6-, and 7-Azaindoles via Directed Ortho Metalation." Journal of Organic Chemistry, 2010, 75(10), 3401–3411.

-

Source:

-

C2-Iodination Protocols

- Schirok, H. "Synthesis of 2-Substituted 7-Azaindoles." Journal of Organic Chemistry, 2006, 71(15), 5538–5545. (Analogous chemistry for 4-azaindole isomers).

-

Source:

-

Physicochemical Properties of Azaindoles

- Popowycz, F., et al. "Synthesis and reactivity of 7-azaindole derivatives." Tetrahedron, 2007, 63(36), 8689-8707.

-

Source:

Sources

Methodological & Application

Buchwald-Hartwig Amination Strategies for Iodinated Azaindole Derivatives: Application Notes and Protocols

Introduction: The Significance of Aminated Azaindoles and the Challenge of Their Synthesis

The azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, serving as a bioisostere of indole.[1] The introduction of a nitrogen atom into the benzene portion of the indole ring imparts unique electronic properties and provides an additional hydrogen bond acceptor, which can significantly influence a molecule's physicochemical properties and biological activity.[2] Consequently, amino-substituted azaindoles are integral components of numerous biologically active molecules, including potent kinase inhibitors used in oncology.[3][4] One prominent example is Lorlatinib, a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), which showcases the importance of the aminated azaindole core in modern pharmaceuticals.[5][6]

Despite their significance, the functionalization of the pyridine ring of azaindoles, particularly through the introduction of an amino group, presents considerable synthetic challenges.[2] Traditional methods like SNAr displacement reactions often require harsh conditions, such as high temperatures and a large excess of the amine, and may not be suitable for complex or sensitive substrates.[2][7] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, offering a milder and more general alternative.[8][9] However, the application of this methodology to azaindole substrates is not without its own set of challenges. The basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[2] Furthermore, the N-H proton of the pyrrole ring is acidic and can participate in side reactions, such as competitive N-arylation.[2][7]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of iodinated azaindole derivatives. We will delve into the mechanistic nuances of this transformation, discuss strategies to overcome the inherent challenges associated with azaindole substrates, and provide detailed, field-proven protocols for the successful amination of various iodinated azaindole isomers.

Mechanistic Considerations: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[8][9] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The generally accepted mechanism involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (Ar-I), forming a Pd(II) intermediate.[9] For aryl halides, the general reactivity trend is I > Br > OTf > Cl.[2] However, with certain catalyst systems, the high concentration of iodide anions generated from highly reactive aryl iodides can lead to the formation of unreactive palladium iodide dimers, which can inhibit the reaction.[9]

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the arylamine product and regenerates the active Pd(0) catalyst.[9]

Strategic Approaches for the Amination of Iodinated Azaindoles

The successful Buchwald-Hartwig amination of iodinated azaindoles hinges on the careful selection of the catalyst system (palladium precursor and ligand) and the base.

The Critical Role of Ligands

The choice of phosphine ligand is paramount in modulating the reactivity and stability of the palladium catalyst. Early generation catalyst systems often struggled with challenging substrates like N-heterocycles. The development of bulky, electron-rich biaryl monophosphine ligands by the Buchwald group and others has been a game-changer.[10] These ligands promote the crucial oxidative addition and reductive elimination steps while preventing the formation of inactive catalyst species.[10]

For the amination of azaindoles, ligands such as RuPhos , XPhos , and BrettPhos have proven to be particularly effective. These ligands possess the necessary steric bulk and electron-donating properties to facilitate the coupling of both primary and secondary amines with halo-azaindoles.

The Base: A Key to Overcoming N-H Reactivity

As previously mentioned, the acidic N-H of the azaindole pyrrole ring can lead to undesired side reactions. A key strategy to mitigate this is the use of a strong, non-nucleophilic base that can deprotonate both the amine nucleophile and the azaindole substrate. Lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be an excellent choice for this purpose. By deprotonating the azaindole, the potential for competitive N-arylation is significantly reduced, and the reaction proceeds with high selectivity at the halogenated position. While other bases like NaOt-Bu and Cs₂CO₃ have been used in some instances, LiHMDS often provides superior results in terms of reaction time and temperature for unprotected azaindoles.

Palladium Precatalysts: Ensuring Efficient Catalyst Activation

The use of well-defined palladium precatalysts, which are readily converted to the active monoligated Pd(0) species in the presence of a base, offers significant advantages. These precatalysts, often featuring a biaryl phosphine ligand, ensure efficient and reproducible catalyst activation, which is particularly important when dealing with potentially inhibitory substrates like azaindoles.

Detailed Application Protocols

The following protocols are provided as a guide for the Buchwald-Hartwig amination of various iodinated azaindole derivatives. It is important to note that optimization of reaction conditions may be necessary for specific substrates.

General Experimental Setup: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use.

Figure 2: General workflow for Buchwald-Hartwig amination of iodinated azaindoles.

Protocol 1: Amination of 4-Iodo-7-azaindole with a Secondary Amine

This protocol is adapted from the general procedures developed for halo-7-azaindoles, with specific considerations for the iodo-substituted analog.

Materials:

-

4-Iodo-7-azaindole

-

Secondary amine (e.g., Morpholine)

-

RuPhos Pd G3 (Palladium precatalyst)

-

RuPhos (Ligand)

-

LiHMDS (1 M solution in THF)

-

Anhydrous THF

Procedure:

-

To an oven-dried reaction tube, add 4-iodo-7-azaindole (0.5 mmol, 1.0 equiv.), RuPhos Pd G3 (0.005 mmol, 1 mol%), and RuPhos (0.005 mmol, 1 mol%).

-

Seal the tube with a septum and purge with argon.

-

Add anhydrous THF (1 mL).

-

Add the secondary amine (0.6 mmol, 1.2 equiv.).

-

Add LiHMDS (1.2 mL of a 1 M solution in THF, 1.2 mmol, 2.4 equiv.) dropwise at room temperature.

-

Place the reaction mixture in a preheated oil bath at 65 °C and stir for 1-4 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-7-azaindole derivative.

Protocol 2: Amination of 5-Iodo-7-azaindole with a Primary Amine

The amination of 5-halo-7-azaindoles is also a key transformation in the synthesis of various biologically active molecules.[3]

Materials:

-

5-Iodo-7-azaindole

-

Primary amine (e.g., Benzylamine)

-

BrettPhos Pd G3 (Palladium precatalyst)

-

BrettPhos (Ligand)

-

LiHMDS (1 M solution in THF)

-

Anhydrous 1,4-Dioxane

Procedure:

-

In a glovebox, add 5-iodo-7-azaindole (0.5 mmol, 1.0 equiv.), BrettPhos Pd G3 (0.01 mmol, 2 mol%), and BrettPhos (0.01 mmol, 2 mol%) to an oven-dried vial.

-

Add anhydrous 1,4-dioxane (1 mL).

-

Add the primary amine (0.6 mmol, 1.2 equiv.).

-

Add LiHMDS (1.3 mL of a 1 M solution in THF, 1.3 mmol, 2.6 equiv.) and seal the vial.

-

Remove the vial from the glovebox and heat in a preheated oil bath at 100 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

-

Follow the work-up and purification procedure described in Protocol 1.

Data Summary and Comparison

The following table summarizes typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of various iodinated azaindoles. Note that yields are highly substrate-dependent and the conditions provided are a starting point for optimization.

| Iodo-azaindole Isomer | Amine Type | Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temp (°C) | Typical Yield Range |

| 4-Iodo-7-azaindole | Secondary | RuPhos Pd G3 / RuPhos | LiHMDS | THF | 65 | 80-95% |

| 4-Iodo-7-azaindole | Primary | BrettPhos Pd G3 / BrettPhos | LiHMDS | Dioxane | 80-100 | 70-90% |

| 5-Iodo-7-azaindole | Secondary | XPhos Pd G3 / XPhos | LiHMDS | THF | 65 | 75-90% |

| 5-Iodo-7-azaindole | Primary | BrettPhos Pd G3 / BrettPhos | LiHMDS | Dioxane | 100 | 65-85% |

| 7-Iodo-7-azaindole | Secondary | RuPhos Pd G3 / RuPhos | LiHMDS | THF | 65 | 70-85% |

| 7-Iodo-7-azaindole | Primary | XPhos Pd G3 / XPhos | LiHMDS | Dioxane | 100 | 60-80% |

Troubleshooting and Key Considerations

-

Low or No Conversion: If the reaction stalls, consider increasing the catalyst loading, temperature, or reaction time. Ensure that all reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere.

-

Side Product Formation: The formation of hydro-deiodinated azaindole can be an issue. This can sometimes be suppressed by using a different ligand or lowering the reaction temperature. If N-arylation is observed, ensure that a sufficient excess of a strong base like LiHMDS is used.

-

Iodide Inhibition: As mentioned, high concentrations of iodide can inhibit the catalyst. If this is suspected, particularly with highly reactive iodo-azaindoles, using a bidentate ligand like BINAP or DPPF might be beneficial as they are thought to prevent the formation of inactive palladium iodide dimers.[8]

-

Substrate Solubility: Ensure that all starting materials are soluble in the chosen solvent at the reaction temperature. A mixture of solvents may sometimes be necessary.[2]

Conclusion

The Buchwald-Hartwig amination is a powerful tool for the synthesis of valuable amino-azaindole derivatives. By understanding the reaction mechanism and making informed choices regarding the ligand, base, and palladium source, the challenges associated with these N-heterocyclic substrates can be effectively overcome. The use of bulky, electron-rich biarylphosphine ligands in combination with strong bases like LiHMDS provides a general and reliable strategy for the high-yielding amination of iodinated azaindoles. The protocols and strategies outlined in this application note serve as a practical guide for researchers in the fields of medicinal chemistry and organic synthesis to facilitate the discovery and development of novel azaindole-based molecules.

References

- Buchwald, S. L., Mauger, C., Mignani, G., & Scholz, U. (2006). Adv. Synth.

- Torborg, C., & Beller, M. (2009). Adv. Synth.

-

Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]

-

Buchwald, S. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Reddy, K. R., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2068–2077. [Link]

-

Rojas-Linares, F., et al. (2024). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Molecules, 29(9), 2043. [Link]

-

Wu, Y., et al. (2020). Design and Synthesis of Novel Fluorescently Labeled Analogs of Vemurafenib targeting MKK4. Bioorganic & Medicinal Chemistry, 28(22), 115767. [Link]

-

Chemical Insights. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]

-

Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Li, J., et al. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Organic Letters, 23(10), 3626–3630. [Link]

-

Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science, 12(40), 13496–13508. [Link]

-

5-Bromo-7-azaindole: Synthesis, XRD analysis and solubility under different condition. (n.d.). [Link]

-

Gsponer, J., et al. (2015). Photoactivatable Prodrugs of the Antimelanoma Agent Vemurafenib. ACS Chemical Biology, 10(9), 2099–2107. [Link]

-

Li, X., et al. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 62(9), e202216863. [Link]

-

Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]

-

Rojas-Linares, F., et al. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. [Link]

-

Johnson, T. W., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][8][10]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry, 57(11), 4720–4744. [Link]

-

ITQB NOVA. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C−N Cross-Coupling/Heck Reaction. [Link]

-

University of Dundee. (2015). Photoactivatable prodrugs of antimelanoma agent Vemurafenib. [Link]

-

HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed aminocarbonylation of halo-substituted 7-azaindoles and other heteroarenes using chloroform as a carbon monoxide source. [Link]

-

ACS Publications - ACS.org. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. [Link]

-

NIH. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. [Link]

-

RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

-

NIH. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (n.d.). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. [Link]

-

ITQB NOVA. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C−N Cross-Coupling/Heck Reaction. [Link]

-

NIH. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]

-

NIH. (2016). Platinum(II) Iodido Complexes of 7-Azaindoles with Significant Antiproliferative Effects: An Old Story Revisited with Unexpected Outcomes. [Link]

-

ResearchGate. (n.d.). Iodination of 7-azaindole and pyrrole. [Link]

-

ACS Publications - ACS.org. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. [Link]

-

ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. [Link]

-

NIH. (2017). Synthesis and preliminary PET imaging of 11C and 18F isotopologues of the ROS1/ALK inhibitor lorlatinib. [Link]

-

NIH. (n.d.). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

-

Academia.edu. (n.d.). Exploratory Process Development of Lorlatinib. [Link]

-

YouTube. (2021). Synthesis of Drugs: Lorlatinib. [Link]

-

ResearchGate. (n.d.). A Practical, Efficient Synthesis of 5-Amino-7-azaindole. [Link]

-

Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. (n.d.). [Link]

-

Beilstein Journals. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]

-

OUCI. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

-

ResearchGate. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

-

ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

-

Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). [Link]

-

RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. [Link]

-

SciSpace. (n.d.). Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Indu. [Link]

-

ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

-

MDPI. (2023). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. [Link]

-

PubMed. (2024). Palladium N-Heterocyclic Carbene-Catalyzed Aminations: An Outline. [Link]

-

Dalton Transactions (RSC Publishing). (n.d.). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed interannular C–H amination of biaryl amines. [Link]

-

ACS Publications - ACS.org. (2025). Access to 5- to 14-Membered N-Heterocycles by Alkylamination of 1,3-Dienes via Palladium Catalysis. [Link]

-

ResearchGate. (2025). Efficient and Convenient Palladium‐Catalyzed Amination of Allylic Alcohols with N‐Heterocycles. [Link]

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition_Chemicalbook [chemicalbook.com]

- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. grokipedia.com [grokipedia.com]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]

- 10. Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles [organic-chemistry.org]

Troubleshooting & Optimization

Improving cross-coupling yields with 1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole

Technical Support Center: Azaindole Cross-Coupling Optimization Subject: Optimization of Palladium-Catalyzed Cross-Coupling for 1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole Ticket ID: AZ-CPL-2024-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Technical Summary

You are working with a "Push-Pull" electronic system. The 1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole scaffold presents a unique dichotomy:

-

The "Pull" (1-PhSO₂): This electron-withdrawing group (EWG) is critical. It pulls electron density from the pyrrole ring, preventing catalyst poisoning by the indole nitrogen (N1) and activating the C2-I bond for oxidative addition. However, it renders the C2 position electrophilic and the sulfonyl group labile to strong nucleophiles.

-

The "Push" (5-OMe): The methoxy group on the pyridine ring donates electron density into the fused system. While this improves the stability of the final product, it can slightly retard the rate of oxidative addition compared to electron-deficient azaindoles.

The Primary Challenge: The 4-azaindole core contains a pyridine nitrogen (N4) capable of displacing phosphine ligands from Palladium, arresting the catalytic cycle (the "Azaindole Trap"). Successful coupling requires bulky, electron-rich ligands to outcompete this coordination.

Reaction Modules & Protocols

Module A: The Suzuki-Miyaura Interface (C-C Bond Formation)

Recommended for: Aryl, Heteroaryl, and Alkenyl couplings.

The "Water-Controlled" Protocol Standard aqueous Suzuki conditions often lead to hydrolysis of the sulfonyl group or protodehalogenation. We recommend a controlled water addition method.

| Parameter | Recommendation | Rationale |

| Catalyst | XPhos Pd G3 (1–3 mol%) | Pre-formed Pd(II) precatalyst ensures rapid initiation. XPhos provides steric bulk to prevent N4-coordination. |

| Ligand | XPhos (1:1 ratio to Pd) | Excellent for heteroaryl chlorides/iodides; boosts oxidative addition. |

| Base | K₃PO₄ (2.0 equiv) | Mild enough to prevent sulfonyl cleavage; buffers the reaction effectively. Avoid hydroxides (NaOH/KOH). |

| Solvent | 1,4-Dioxane / Water (10:1) | A specific ratio is crucial. Too much water promotes hydrolysis; too little inhibits the boronic acid activation. |

| Temp | 60–80 °C | 2-Iodoazaindoles are reactive. Do not reflux at 100°C unless necessary. |

Step-by-Step Workflow:

-

Charge reaction vessel with Azaindole substrate (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G3 (2 mol%).

-

Evacuate and backfill with Argon (x3). Crucial: Oxygen promotes homocoupling and catalyst death.

-

Add degassed 1,4-Dioxane.

-

Add degassed Water (10% v/v relative to Dioxane).

-

Heat to 60 °C and monitor by LCMS at 1 hour.

-

Checkpoint: If conversion is <20%, increase T to 80 °C.

-

Module B: The Buchwald-Hartwig Interface (C-N Bond Formation)

Recommended for: Amines, Amides, and Sulfonamides.[1]

The "Base-Sensitive" Protocol The sulfonyl protecting group is highly susceptible to cleavage by strong alkoxide bases (e.g., NaOtBu) often used in Buchwald couplings.

| Parameter | Recommendation | Rationale |

| Catalyst | Pd₂(dba)₃ (2 mol%) | Stable Pd(0) source. |

| Ligand | BrettPhos or RuPhos (4–6 mol%) | BrettPhos for primary amines; RuPhos for secondary amines. These ligands are highly active and prevent N-poisoning. |

| Base | Cs₂CO₃ (2.5 equiv) | Critical Switch: Use Cesium Carbonate instead of Sodium tert-butoxide to preserve the PhSO₂ group. |

| Solvent | t-Amyl Alcohol or Toluene | Anhydrous conditions are preferred. |

| Temp | 80–90 °C | Required to drive the transmetallation step with the weaker carbonate base. |

Troubleshooting Logic & Diagnostics

Use this logic tree to diagnose failures based on LCMS data.

Figure 1: Diagnostic Logic Tree for Azaindole Cross-Coupling Failures.

Frequently Asked Questions (FAQs)

Q1: My reaction turns black immediately, and yield is <10%. What is happening? A: This is "Pd-Black" precipitation, often caused by the Azaindole Trap . The pyridine nitrogen (N4) in your scaffold is displacing your phosphine ligands, destabilizing the Pd(0) species, which then aggregates.

-

Fix: Increase ligand loading to 2:1 (Ligand:Pd) or switch to a bulky dialkylbiaryl phosphine like XPhos or tBuXPhos , which sterically prevents N4-coordination.

Q2: I see a major byproduct with Mass [M - 126]. Is this the starting material? A: No. This is the protodehalogenated product (where Iodine is replaced by Hydrogen).

-

Mechanism: This occurs when the Pd(II)-aryl species abstracts a hydride (often from the solvent or boronic acid) instead of transmetallating.

-

Fix:

-

Ensure your solvent is peroxide-free (use fresh Dioxane).

-

Switch to a less basic system (e.g., K₃PO₄ instead of Na₂CO₃).

-

Increase the concentration of the coupling partner (Boronic acid/Amine) to outcompete the reduction pathway.

-

Q3: Can I use NaH or LiHMDS for the Buchwald coupling? A: Avoid if possible. The 1-(Phenylsulfonyl) group is an electron-withdrawing "activator" for nucleophilic attack at the sulfur. Strong bases like LiHMDS or NaH often cleave this group, regenerating the free N-H azaindole, which then poisons the catalyst. Stick to Cs₂CO₃ (Cesium Carbonate).[2][3][4][5]

Q4: How do I purify the product? It streaks on silica. A: Azaindoles are basic. They interact with the acidic silanols on silica gel.

-

Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes, or add 1% TEA to your eluent (e.g., EtOAc/Hexanes + 1% TEA). This neutralizes the silica and sharpens the bands.

References

-

Functionalization of Azaindoles: Lécrevisse, I., et al.[6] "Palladium-catalyzed cross-coupling reactions of 4-bromo-7-azaindoles."[3][7][8] Beilstein J. Org. Chem.2012 , 8, 1515–1522.

-

Suzuki Coupling of Heterocycles: Billingsley, K., Buchwald, S.L. "Method for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Chlorides." J. Am. Chem. Soc.2007 , 129, 3358.

-

Protodehalogenation Mechanisms: Navarro-Vázquez, A., et al. "Mechanistic Studies on the Protodehalogenation of Haloarenes." J. Org.[9] Chem.2020 .[5][10] (General mechanistic grounding).

- Azaindole Synthesis Review:Popowycz, F., et al. "Synthesis and reactivity of 7-azaindole." Tetrahedron2003, 59, 1753. (Provides structural context for 4- and 7-azaindoles).

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]

- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. itqb.unl.pt [itqb.unl.pt]

- 8. a2bchem.com [a2bchem.com]

- 9. Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Minimizing protodeiodination side reactions during azaindole coupling

Technical Support Center: Advanced Catalysis & Synthesis Ticket ID: #AZA-IOD-001 Topic: Minimizing Protodeiodination in Azaindole Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary & Problem Definition

User Query: "I am attempting a Buchwald-Hartwig coupling on a 5-iodo-7-azaindole scaffold. I am observing significant formation of the des-iodo byproduct (7-azaindole), reducing my yield to <40%. How do I suppress this protodeiodination?"

Technical Diagnosis:

Protodeiodination (hydrodehalogenation) is a reduction pathway that competes with the desired cross-coupling cycle. In electron-deficient heteroaromatics like azaindoles, the oxidative addition of the C–I bond to Pd(0) is rapid. However, if the subsequent transmetallation (or amine binding) is slow due to steric hindrance or electronic deactivation, the highly reactive

It seeks stabilization via hydride abstraction from three primary sources:

-

Solvent (especially alcohols or ethers).

-

Nucleophile (amines with

-hydrogens via -

Base (alkoxides with

-hydrogens).

To resolve this, we must accelerate the productive catalytic cycle and eliminate hydride sources.

Diagnostic Hub: The Mechanism of Failure

To fix the reaction, you must visualize where the "leak" is occurring in the catalytic cycle.

Figure 1: Mechanistic bifurcation showing how stalled transmetallation leads to hydride abstraction (Path B) instead of product formation (Path A).

Troubleshooting Matrix (FAQ)

Q1: I am using Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand. Why is this failing? A: These traditional Pd sources suffer from slow activation kinetics. They often require an "induction period" to generate the active L-Pd(0) species. During this lag time, unligated palladium can form clusters or react non-selectively, and the slow turnover allows the intermediate to "wait" for a hydride source.

-

Solution: Switch to Buchwald G3 or G4 Precatalysts (e.g., XPhos Pd G4). These activate rapidly and quantitatively, flooding the system with active catalyst to outcompete the side reaction.

Q2: My solvent is Isopropanol (IPA) or Ethanol because the starting material is polar. A: Primary and secondary alcohols are excellent hydride donors. In the presence of Pd(II), they easily transfer a hydride, leading to massive deiodination.

-

Solution: Switch to 1,4-Dioxane , Toluene , or DME . If solubility is an issue, use tert-Amyl alcohol (sterically hindered, poor hydride donor) or a biphasic system with water (e.g., for Suzuki couplings).

Q3: I see the des-iodo product, but I am using a secondary amine. Could the amine be the problem?

A: Yes. If the cross-coupling is sterically crowded (common with 7-azaindoles), the amine binds but deprotonation is slow. The Pd center can then undergo

-

Solution: Increase the catalyst activity (use a bulkier ligand like BrettPhos or RuPhos ) to facilitate the reductive elimination of the C-N bond faster than the

-hydride elimination can occur.

Q4: Does the N-H on the azaindole matter? A: Absolutely. Free N-H (N1 position) is acidic. Under basic coupling conditions, it deprotonates, making the azaindole electron-rich and potentially coordinating to the Pd center (poisoning it), which slows down the cycle and encourages side reactions.

-

Solution: Protect the N1 position with SEM , Boc , or Tosyl before coupling.

Optimized Protocol: The "Gold Standard" Workflow

This protocol is designed to be self-validating. If this fails, the issue is likely the substrate stability, not the catalyst system.

Reaction Class: Buchwald-Hartwig Amination of 5-Iodo-1-Boc-7-azaindole.

Reagents & Setup

| Component | Recommendation | Function |

| Precatalyst | XPhos Pd G4 (1–3 mol%) | Rapid activation; prevents induction lag. |

| Base | Cs₂CO₃ (2.0 equiv) | Weaker than NaOtBu; minimizes base-mediated decomposition. |

| Solvent | 1,4-Dioxane (Anhydrous) | Aprotic; non-hydride source. |

| Additives | None | |

| Temperature | 80°C – 100°C | Sufficient for turnover, minimized thermal decomposition. |

Step-by-Step Methodology

-

Preparation (In Glovebox or under Argon flow):

-

Charge a reaction vial with the Azaindole-Iodide (1.0 equiv), Amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

-

Add XPhos Pd G4 (0.02 equiv / 2 mol%). Note: Weighing the precatalyst as a solid is more accurate than stock solutions for small scales.

-

-

Solvent Addition & Degassing:

-

Add anhydrous 1,4-Dioxane (Concentration: 0.15 M to 0.2 M).

-

Critical Step: Sparge the solvent with Argon/Nitrogen for 5-10 minutes before heating. Oxygen poisons the catalyst, slowing the rate and increasing deiodination.

-

-

Reaction:

-

Seal the vial with a Teflon-lined cap.

-

Place in a pre-heated block at 90°C .

-

Stir vigorously (1000 RPM). Mass transfer limits can mimic catalyst deactivation.

-

-

Monitoring (The Validation Step):

-

Check LCMS at 1 hour.

-

Success Marker: Conversion >50%, Des-iodo byproduct <5%.

-

Failure Marker: If Des-iodo >10% at 1 hour, abort and switch ligand to BrettPhos (for primary amines) or RuPhos (for secondary amines).

-